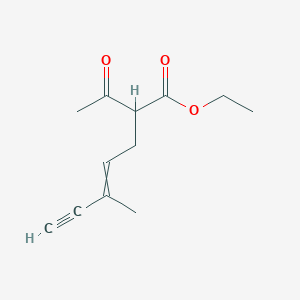
1,7,3,5-Dioxadithionane, 4-(pentyloxy)-4-propyl-, 3,3,5,5-tetraoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7,3,5-Dioxadithionane, 4-(pentyloxy)-4-propyl-, 3,3,5,5-tetraoxide is a chemical compound with a unique structure that includes both dioxadithionane and tetraoxide functional groups
Métodos De Preparación
The synthesis of 1,7,3,5-Dioxadithionane, 4-(pentyloxy)-4-propyl-, 3,3,5,5-tetraoxide typically involves the reaction of appropriate starting materials under specific conditions. The synthetic route may include steps such as the formation of the dioxadithionane ring, followed by the introduction of the pentyloxy and propyl groups. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1,7,3,5-Dioxadithionane, 4-(pentyloxy)-4-propyl-, 3,3,5,5-tetraoxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
1,7,3,5-Dioxadithionane, 4-(pentyloxy)-4-propyl-, 3,3,5,5-tetraoxide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Medicine: Investigated for potential therapeutic uses, including as a drug candidate or in drug delivery systems.
Industry: Utilized in industrial processes, such as the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,7,3,5-Dioxadithionane, 4-(pentyloxy)-4-propyl-, 3,3,5,5-tetraoxide involves its interaction with molecular targets and pathways. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1,7,3,5-Dioxadithionane, 4-(pentyloxy)-4-propyl-, 3,3,5,5-tetraoxide can be compared with other similar compounds, such as:
- 4-Isopropyl-4-methyl-[1,7,3,5]dioxadithionane 3,3,5,5-tetraoxide
- Other dioxadithionane derivatives The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which may offer distinct advantages in certain applications.
Propiedades
Número CAS |
64000-61-9 |
|---|---|
Fórmula molecular |
C13H26O7S2 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
4-pentoxy-4-propyl-1,7,3,5-dioxadithionane 3,3,5,5-tetraoxide |
InChI |
InChI=1S/C13H26O7S2/c1-3-5-6-8-20-13(7-4-2)21(14,15)11-18-9-10-19-12-22(13,16)17/h3-12H2,1-2H3 |
Clave InChI |
GUSPFCXBPFTPKM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1(S(=O)(=O)COCCOCS1(=O)=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(tert-Butylperoxy)methoxy]methyl}cyclohexane](/img/structure/B14509601.png)


![Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]-](/img/structure/B14509620.png)
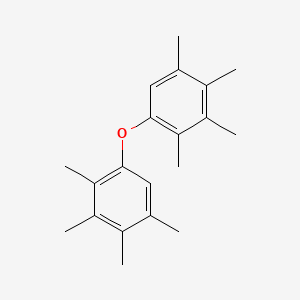
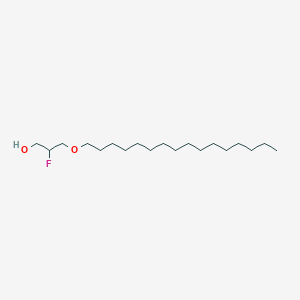
![Methyl (2E)-[(2,4-dimethoxyphenyl)imino]acetate](/img/structure/B14509653.png)
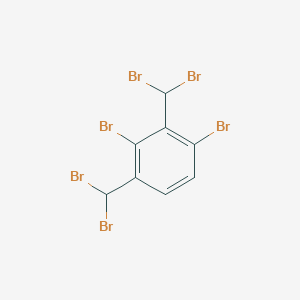
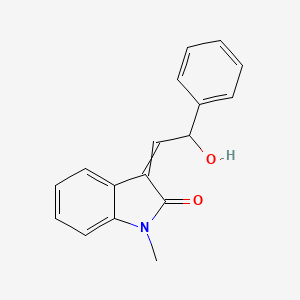

![3-(2,6-Dichlorophenyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B14509672.png)
![[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione](/img/structure/B14509685.png)

